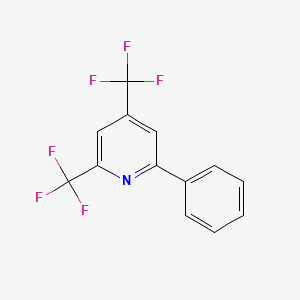
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is a fluorinated heterocyclic compound that features a pyridine ring substituted with phenyl and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- can be achieved through several methods. One notable method involves the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates . The process begins with the preparation of acetophenone oxime, which is then converted to acetophenone O-acetyl oxime. This intermediate undergoes cyclization in the presence of ammonium iodide and sodium dithionite in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- for various applications.
化学反応の分析
Types of Reactions
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium iodide, sodium dithionite, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation can produce pyridine N-oxides.
科学的研究の応用
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: Another fluorinated pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
Chloro-bis(trifluoromethyl)pyridine: A compound with similar structural features but different reactivity due to the presence of chlorine atoms.
Uniqueness
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is unique due to the combination of phenyl and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
特性
CAS番号 |
925981-76-6 |
|---|---|
分子式 |
C13H7F6N |
分子量 |
291.19 g/mol |
IUPAC名 |
2-phenyl-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-6-10(8-4-2-1-3-5-8)20-11(7-9)13(17,18)19/h1-7H |
InChIキー |
RJCAFYORMPPCAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


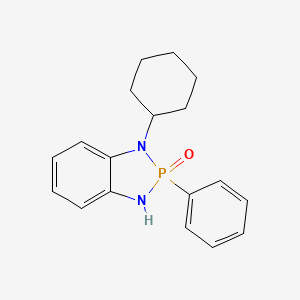

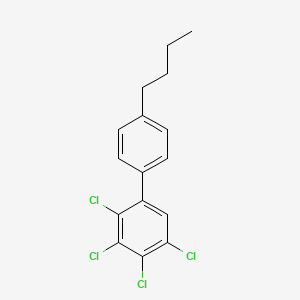
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
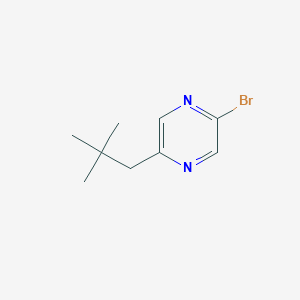
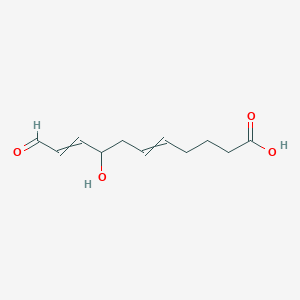

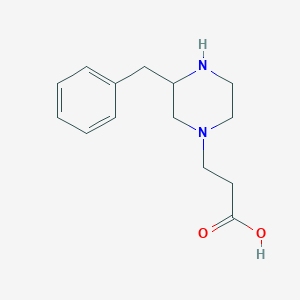
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)




